molecular formula C12H15N5 B1483156 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098089-90-6

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1483156
CAS No.: 2098089-90-6
M. Wt: 229.28 g/mol
InChI Key: LSOCSFZMMNRXJM-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide typically involves the reaction of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-17-8-10(7-11(13)14)12(16-17)9-3-5-15-6-4-9/h3-6,8H,2,7H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOCSFZMMNRXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 3
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2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 4
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 5
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 6
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide

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